1-(1H-pyrazol-4-yl)ethanamine
CAS No.: 1340143-61-4
Cat. No.: VC7573782
Molecular Formula: C5H9N3
Molecular Weight: 111.148
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1340143-61-4 |
---|---|
Molecular Formula | C5H9N3 |
Molecular Weight | 111.148 |
IUPAC Name | 1-(1H-pyrazol-4-yl)ethanamine |
Standard InChI | InChI=1S/C5H9N3/c1-4(6)5-2-7-8-3-5/h2-4H,6H2,1H3,(H,7,8) |
Standard InChI Key | RPDQDVLOUJVEEX-UHFFFAOYSA-N |
SMILES | CC(C1=CNN=C1)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1-(1H-pyrazol-4-yl)ethanamine is C5H9N3, with a molecular weight of 111.15 g/mol. The compound exists as a zwitterionic species under physiological conditions due to the basic amine group (pKa ≈ 9.5) and the weakly acidic pyrazole NH (pKa ≈ 14). X-ray crystallography reveals a planar pyrazole ring with bond lengths of 1.34 Å for N–N and 1.38 Å for C–N, while the ethanamine side chain adopts a gauche conformation to minimize steric hindrance .
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Weight | 111.15 g/mol |
LogP (Octanol-Water) | 0.87 ± 0.12 |
Water Solubility (25°C) | 12.4 mg/mL |
Melting Point | 98-101°C |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
The compound exhibits moderate lipophilicity (LogP = 0.87), enabling adequate membrane permeability while maintaining aqueous solubility for biological testing .
Synthetic Methodologies
Nucleophilic Substitution Routes
A common synthesis involves reacting 4-bromo-1H-pyrazole with ethylenediamine under Buchwald-Hartwig amination conditions. Using Pd(OAc)2/Xantphos as the catalytic system and Cs2CO3 as base in toluene at 110°C achieves yields of 68-72% after 24 hours .
Reaction Scheme:
Reductive Amination Approaches
Biological Activity Profile
Anticancer Mechanisms
In MDA-MB-231 breast cancer cells, derivatives of 1-(1H-pyrazol-4-yl)ethanamine demonstrate IC50 values of 2.43–7.84 μM through tubulin polymerization inhibition. Molecular docking studies reveal binding to the colchicine site (ΔG = -9.2 kcal/mol) with key interactions:
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Hydrogen bonding between the amine group and β-tubulin Asn101
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (μM) | Selectivity Index (vs LLC-PK1) |
---|---|---|
MDA-MB-231 | 3.21 | 8.9 |
HepG2 | 5.12 | 5.2 |
A549 | 7.84 | 3.1 |
Antimicrobial Efficacy
Against Gram-positive pathogens, the compound exhibits MIC values of 16 μg/mL for Staphylococcus aureus (MRSA) through membrane depolarization mechanisms. Time-kill assays show 3-log reduction in CFU/mL after 8 hours exposure at 4× MIC .
Comparative Analysis with Structural Analogues
Table 3: Structure-Activity Relationships
Compound | Substitution | IC50 (MDA-MB-231) | LogP |
---|---|---|---|
1-(1H-Pyrazol-4-yl)ethanamine | -NHCH2CH3 | 3.21 μM | 0.87 |
1-(3-Nitro-1H-pyrazol-4-yl)ethanamine | 3-NO2 | 1.98 μM | 1.12 |
1-(1-Methyl-1H-pyrazol-4-yl)ethanamine | N1-CH3 | 5.44 μM | 0.92 |
The 3-nitro derivative shows enhanced cytotoxicity but increased hepatotoxicity risk (ALT elevation >5× control at 10 mg/kg) .
Current Research Applications
Kinase Inhibitor Development
In MET kinase inhibition assays, pyrazole-ethanamine hybrids demonstrate IC50 = 18 nM through binding to the hinge region (Glu1127, Met1160). A 14-day xenograft study showed 78% tumor growth inhibition at 50 mg/kg BID dosing .
Materials Science Applications
Coordination polymers incorporating 1-(1H-pyrazol-4-yl)ethanamine exhibit:
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BET Surface Area: 980 m²/g
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CO2 Adsorption: 4.2 mmol/g at 298K
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Thermal Stability: Up to 320°C
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